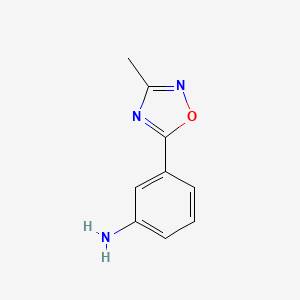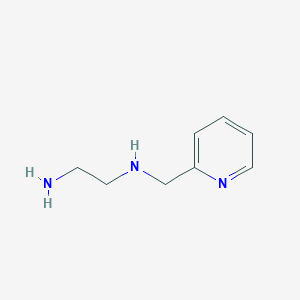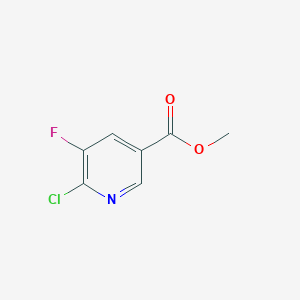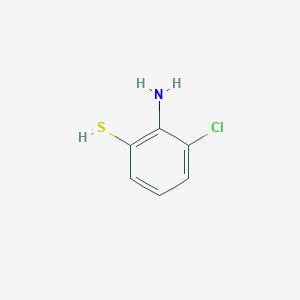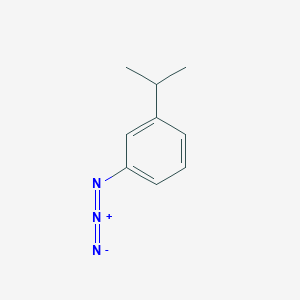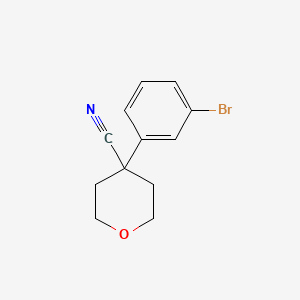
4-(3-Bromophenyl)oxane-4-carbonitrile
概要
説明
The compound "4-(3-Bromophenyl)oxane-4-carbonitrile" is not directly mentioned in the provided papers. However, related compounds and methodologies that could be relevant to the synthesis, molecular structure analysis, and chemical reactions of similar bromophenyl carbonitriles are discussed. These papers provide insights into the chemical properties and potential synthetic routes that could be applied to the compound .
Synthesis Analysis
The synthesis of bromophenyl carbonitriles and related compounds often involves multicomponent reactions, as seen in the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which was achieved using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as a catalyst . Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles involved a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile . These methods could potentially be adapted for the synthesis of "4-(3-Bromophenyl)oxane-4-carbonitrile".
Molecular Structure Analysis
The molecular structure of bromophenyl carbonitriles is often characterized using X-ray crystallography. For instance, the crystal structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was determined, revealing intermolecular hydrogen bonding interactions within the crystal lattice . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of bromophenyl carbonitriles can be inferred from the reactions of similar compounds. For example, the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles under the action of Lawesson's reagent leads to the formation of disulfanediylbis(1H-pyrroles) . The bromo derivatives of 4-oxo-1,2,6-triaryl-1-cyclohexanecarbonitriles undergo dehydrobromination to yield cyclohexadienones, indicating the potential for bromophenyl carbonitriles to participate in elimination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl carbonitriles can be deduced from the properties of structurally related compounds. For instance, the crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile shows intermolecular interactions that could influence the compound's solubility and melting point . The electrocatalytic assembly of aldehydes with malononitrile suggests that similar carbonitriles might be synthesized under mild conditions, which could affect their stability and reactivity .
科学的研究の応用
-
Biological Activities of Pyrazoline Derivatives
- Application : A pyrazoline derivative, which includes a 4-bromophenyl group similar to the compound you mentioned, was synthesized and its biological activities were studied on rainbow trout alevins, Oncorhynchus mykiss .
- Method : The compound was synthesized and then applied to the alevins. The study investigated the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The study is the first novel research to investigate these potentials .
-
Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives
- Application : The synthesis of nitriles, including 4-Cyano Pyrazole and 5-Aminopyrazole derivatives, involves reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine .
- Method : The chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as the major product .
- Results : The 5-amino-1-(2,6-dichloro-4-trifluoromethyl) phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole has been described as a potent GABA (γ- aminobutyric acid) inhibitor with selectivity toward insect versus mammalian receptors .
- Synthesis of Pyrazoline Derivatives
- Application : A newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound was studied on rainbow trout alevins, Oncorhynchus mykiss .
- Method : The compound was synthesized and then applied to the alevins. The study investigated the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The study is the first novel research to investigate these potentials .
-
Synthesis of 4-(4-bromophenyl)oxane-4-carbonitrile
- Application : The compound “4-(4-bromophenyl)oxane-4-carbonitrile” is available for purchase and can be used in various chemical reactions .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction or study being conducted .
- Results : The outcomes obtained would also depend on the specific application or experiment .
-
Synthesis routes of 4-(3-Bromophenyl)oxane-4-carbonitrile
- Application : The website provides synthesis routes of “4-(3-Bromophenyl)oxane-4-carbonitrile” with experiments details and outcomes.
- Method : The specific methods of application or experimental procedures would depend on the particular reaction or study being conducted.
- Results : The outcomes obtained would also depend on the specific application or experiment.
特性
IUPAC Name |
4-(3-bromophenyl)oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJZXXLNCGFDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466612 | |
| Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)oxane-4-carbonitrile | |
CAS RN |
245439-36-5 | |
| Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

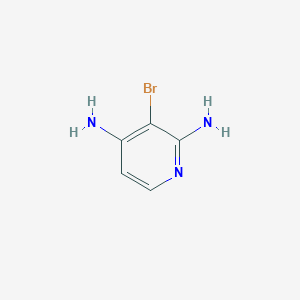
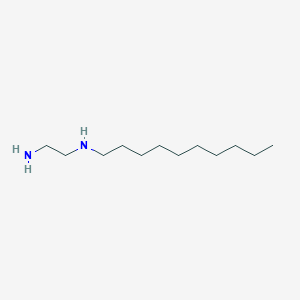

![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)


